1-(2-Cyanobenzyl)piperazine

Beschreibung

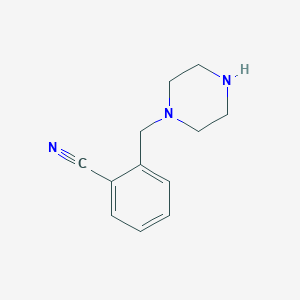

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNFWADPIWIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588102 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174609-74-6 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Spectrum and Biological Activities of 1 2 Cyanobenzyl Piperazine and Its Derivatives

Neuropharmacological Activities

The piperazine (B1678402) moiety is a significant pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents, particularly those targeting the central nervous system. nih.govresearchgate.net Derivatives of piperazine have been extensively investigated for their potential in treating various neurological and psychiatric disorders. nih.govsilae.it The compound 1-(2-Cyanobenzyl)piperazine, characterized by a piperazine ring linked to a cyanobenzyl group, and its derivatives have been a subject of interest in neuropharmacology due to their diverse biological activities. cymitquimica.com

Modulatory Effects on Dopaminergic Systems

Derivatives of this compound have shown notable interactions with the dopaminergic system, particularly with dopamine (B1211576) D4 receptors. For instance, the compound 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide (B32628) (A-369508), a derivative of 1-(2-cyanophenyl)piperazine (B54650), has been identified as a potent and selective agonist for the dopamine D4 receptor. nih.gov It exhibits high affinity for the major human dopamine D4 receptor variants (D4.2, D4.4, and D4.7) and the rat D4 receptor. nih.gov This selectivity is significant, with over 400-fold selectivity over D2L receptors. nih.gov The agonist activity of A-369508 was confirmed by its ability to inhibit forskolin-induced cAMP in cells transfected with the human dopamine D4.4 receptor. nih.gov

Another derivative, N-([4-(2-cyanophenyl)piperazin-1-yl]-methyl)-3-methylbenzamide (PD-168077), is also recognized as a selective D4 agonist. researchgate.net The development of such selective D4 ligands is driven by their potential therapeutic applications in conditions like attention-deficit hyperactivity disorder and cognitive dysfunctions. sigmaaldrich.com The structural framework of these compounds, often based on a 1,4-disubstituted aromatic piperazine scaffold, is crucial for their biological properties, including their intrinsic activity and selectivity for dopamine receptor subtypes. researchgate.net

Table 1: Dopaminergic Activity of this compound Derivatives

| Compound | Receptor Target | Activity | Selectivity | Reference |

|---|---|---|---|---|

| 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide (A-369508) | Dopamine D4 | Potent Agonist | >400-fold over D2L | nih.gov |

| N-([4-(2-cyanophenyl)piperazin-1-yl]-methyl)-3-methylbenzamide (PD-168077) | Dopamine D4 | Selective Agonist | Not specified | researchgate.net |

| 1-(2,3-dihydrobenzo nih.govontosight.aidioxin-6-yl)-4-(4-fluorobenzyl)piperazine derivatives | Dopamine D4 | High Affinity Ligands | 800-6700 fold (D2/D4) | researchgate.net |

Interactions with Serotonergic Receptors

The this compound scaffold has been incorporated into molecules targeting serotonergic receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression. silae.it A series of 5-[3-(4-aryl-1-piperazinyl)propoxy]coumarin derivatives, including one with a (2-cyanophenyl)piperazinyl moiety, demonstrated very high affinity for the 5-HT1A receptor with Ki values in the subnanomolar range. nih.gov Specifically, the (2-cyanophenyl)piperazinyl derivative was shown to form favorable interactions within the binding pocket of the 5-HT1A receptor. nih.gov

Furthermore, 1-(2-Cyanophenyl)piperazine itself has been identified as an inhibitor of both the 5-HT1A and 5-HT1D receptors. idrblab.net The exploration of piperazine derivatives has led to the identification of ligands with high selectivity for specific serotonin (B10506) receptor subtypes. For example, investigations into 1-(2-biphenyl)piperazine derivatives have yielded potent and selective ligands for the 5-HT7 receptor. nih.gov The metabolite of several anxiolytic and antidepressant drugs, 1-(2-pyrimidinyl)-piperazine (1-PP), also demonstrates interactions with the serotonergic system. nih.gov

Table 2: Serotonergic Receptor Affinity of this compound and its Derivatives

| Compound | Receptor Target | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| 5-[3-(4-(2-cyanophenyl)-1-piperazinyl)propoxy]coumarin derivative | 5-HT1A | Subnanomolar | High Affinity | nih.gov |

| 1-(2-Cyanophenyl)piperazine | 5-HT1A, 5-HT1D | Not specified | Inhibitor | idrblab.net |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | Nanomolar range | Agonist/Antagonist | nih.gov |

Effects on Alpha-Adrenoreceptors

Derivatives of this compound have been synthesized and evaluated for their affinity and activity at α-adrenoceptors. nih.gov In a study of 5,5-dimethylhydantoin (B190458) derivatives, a compound incorporating a 1-(2-cyanophenyl)piperazine moiety was synthesized and tested for its affinity to α1-adrenergic receptors. nih.gov Many of the synthesized compounds in this class displayed high affinity (Ki < 127.9 nM) for α1-adrenoceptors, with some being more potent than the reference drug urapidil. nih.gov

Specifically, the crystal structure of 4-(2-cyanophenyl)-1-(3-{3-[(2,4-dichlorophenyl)methyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl}-2-hydroxypropyl)piperazin-1-ium chloride acetonitrile (B52724) monosolvate has been determined, contributing to the understanding of the structure-activity relationships for α1-adrenoceptor antagonists. nih.govresearchgate.net These antagonists are being investigated as potential hypotensive agents. nih.govnih.govresearchgate.net The common metabolite of several 5-HT1A agonists, 1-(2-pyrimidinyl)-piperazine (1-PP), has been shown to act as an antagonist at both presynaptic and postsynaptic α2-adrenoceptors. nih.gov

Table 3: Alpha-Adrenoreceptor Activity of this compound Derivatives

| Compound | Receptor Target | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| 5,5-Dimethylhydantoin derivative with 1-(2-cyanophenyl)piperazine | α1-Adrenoceptor | < 127.9 nM | Antagonist | nih.gov |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | α2-Adrenoceptor | ED50 = 80 µg/kg (in vivo) | Antagonist | nih.gov |

GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is another target for piperazine derivatives. turkupetcentre.net Activation of dopamine D4 receptors has been shown to modulate GABAergic signaling. jneurosci.org Specifically, the D4 agonist N-(methyl)-4-(2-cyanophenyl)piperazinyl-3-methylbenzamide maleate (B1232345) caused a reversible decrease in postsynaptic GABAA receptor currents in prefrontal cortex pyramidal neurons. jneurosci.org This effect was mediated by D4 receptors and involved the regulation of a protein kinase A (PKA) and protein phosphatase 1 (PP1) signaling complex. jneurosci.org

While direct modulation of the GABAergic system by this compound itself is not extensively documented, the broader class of piperazine derivatives has been shown to interact with GABAA receptors. nih.govnih.gov For example, piperine, which contains a piperidine (B6355638) ring (structurally related to piperazine), modulates GABAA receptors. nih.gov The development of compounds that allosterically modulate GABAA receptors is a key strategy for creating anxiolytics, anticonvulsants, and sedatives. nih.govgoogle.com

Anticonvulsant and Anxiolytic Profiles

The piperazine structure is a common feature in compounds developed for their anxiolytic and anticonvulsant effects. researchgate.netsilae.it A number of 1,4-substituted piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity in various seizure models, although the effectiveness has been moderate and sometimes accompanied by neurotoxicity. nih.gov

The anxiolytic effects of piperazine derivatives are often linked to their interaction with 5-HT1A receptors and the GABAergic system. silae.it For instance, trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are 5-HT1A receptor agonists with anxiolytic effects. silae.it Given the affinity of this compound derivatives for 5-HT1A receptors, it is plausible that they could exhibit anxiolytic properties. nih.gov Furthermore, compounds that modulate GABAA receptors, a known mechanism for anxiolysis, often contain the piperazine moiety. google.commdpi.com

Antineoplastic and Cytotoxic Potential

Derivatives incorporating the piperazine scaffold have demonstrated significant cytotoxic activities against a variety of cancer cell lines. tandfonline.combilkent.edu.tr The versatility of the piperazine ring allows for its inclusion in diverse molecular architectures, leading to potent antitumor effects. mdpi.com

Research into benzothiazole-piperazine derivatives has revealed substantial cytotoxic effects against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.combilkent.edu.tr Further investigation into the mechanism of action for one highly active compound from this series indicated that it induces apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.combilkent.edu.tr The piperazine moiety is a valuable component in the design of anticancer drug candidates. bilkent.edu.tr

The modification of natural products with piperazine-containing side chains has also yielded promising results. A derivative of acetyl-β-boswellic acid (AKBA), featuring a piperazine amide at the C-24 position, was found to be exceptionally potent in inhibiting the growth of prostate cancer cell lines PC-3 and LNCaP, with IC₅₀ values of 0.04 µM and 0.27 µM, respectively. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity. mdpi.com Specifically, derivatives where the piperazine moiety was attached at position 17 of the vindoline (B23647) structure showed significant growth inhibition across numerous cell lines. mdpi.com A conjugate containing a [4-(trifluoromethyl)benzyl]piperazine group, which is a structural analog of the core compound, was particularly effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ value of 1.00 μM. mdpi.com Another potent derivative, featuring a 1-bis(4-fluorophenyl)methyl piperazine moiety, showed a GI₅₀ of 1.35 μM against the HOP-92 non-small cell lung cancer cell line. mdpi.com These compounds also demonstrated promising selectivity for cancer cells over non-tumor cells. mdpi.com

| Derivative Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|---|

| AKBA-Piperazine Amide | AKBA derivative with piperazine amide at C-24 | PC-3 (Prostate) | 0.04 µM | nih.gov |

| AKBA-Piperazine Amide | AKBA derivative with piperazine amide at C-24 | LNCaP (Prostate) | 0.27 µM | nih.gov |

| Vindoline-Piperazine Conjugate | Conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 µM | mdpi.com |

| Vindoline-Piperazine Conjugate | Conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | 1.35 µM | mdpi.com |

| Benzothiazole-Piperazine | Various derivatives | HUH-7, MCF-7, HCT-116 | Active in µM range | tandfonline.combilkent.edu.tr |

Anti-infective and Antiparasitic Efficacy

The piperazine nucleus is a cornerstone in the development of agents targeting infectious and parasitic diseases, a role that dates back to its initial use as an anthelmintic. researchgate.netapjhs.com

Derivatives of piperazine have been extensively synthesized and evaluated for their activity against a wide range of microbial pathogens. apjhs.com Studies on N-alkyl and N-aryl piperazine derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov

In one study, a series of novel compounds with a N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide structure were synthesized. yok.gov.tr The synthesis of one of these target compounds utilized 1-(2-cyanophenyl)piperazine, a close structural relative of this compound. yok.gov.tr The resulting derivatives were tested for in vitro antibacterial and antifungal activity, demonstrating the potential of this chemical class. yok.gov.tr Another study focused on 1,3,5-triazine (B166579) analogues containing a piperazinyl group, which were found to possess dual antimicrobial and antimycobacterial properties. tandfonline.com The research highlighted several compounds as potential agents against eight bacterial and four fungal species, as well as Mycobacterium tuberculosis. tandfonline.com

| Derivative Class | Microbial Strains Tested | Observed Activity | Source |

|---|---|---|---|

| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. niger | Significant activity against bacterial strains; less active against fungi. | nih.gov |

| Benzothiazole-piperazine propanamides | Various bacteria and fungi (Ofloxacin and Nystatin as standards) | Showed in vitro antibacterial and antifungal activity. | yok.gov.tr |

| Triazine-quinoline-piperazine analogues | S. aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, A. niger, C. albicans, M. tuberculosis H37Rv | Several compounds showed potent dual antimicrobial and antimycobacterial activity. | tandfonline.com |

The historical use of piperazine as a treatment for worm infections underscores the anthelmintic potential of this heterocyclic system. researchgate.net Modern research continues to explore this activity in novel derivatives. For instance, studies on new methylpyrimidine sulfonyl piperazine derivatives have included evaluations of their anthelmintic properties. apjhs.com This foundational activity of the piperazine core suggests that its derivatives, including those of this compound, could be viable candidates for the development of new anthelmintic agents.

Chagas disease, caused by the parasite Trypanosoma cruzi, is a target for piperazine-based drug discovery. Research into 3-nitro-1H-1,2,4-triazole-based piperazines identified several compounds with potent antichagasic activity. nih.gov In this study, 1-(2-cyanophenyl)piperazine was evaluated and showed an IC₅₀ of 848 nM against T. cruzi. nih.gov The study also provided valuable structure-activity relationship insights, noting that substituted 1-phenyl piperazines were significantly more potent (6-10 fold) against T. cruzi than their 1-benzyl piperazine counterparts. nih.gov This suggests that while the benzyl (B1604629) structure, as found in this compound, may be less potent than a direct phenyl linkage, it remains a relevant scaffold for antichagasic research. Other research has also identified quinazoline-piperazine derivatives as being potent substrates for the T. cruzi nitroreductase (TcNTR) enzyme, indicating a potential mechanism of action. researchgate.net

Anti-inflammatory Modulations

Piperazine derivatives have been investigated for their ability to modulate inflammatory pathways. tandfonline.com Inflammation is a complex biological response, and compounds that can control its mediators have significant therapeutic potential. jrespharm.com

A study on piperazine-substituted indole (B1671886) derivatives revealed that most of the synthesized compounds exhibited higher anti-inflammatory activities than the standard, acetylsalicylic acid (ASA). jrespharm.com Molecular docking results suggested that the anti-inflammatory effect might stem from the inhibition of the COX-2 enzyme. jrespharm.com In another line of research, a piperazine derivative, LQFM212, was shown to reverse behavioral, inflammatory, and oxidative changes induced by lipopolysaccharide (LPS). nih.gov The treatment attenuated depressive-like behaviors and reduced pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing anti-inflammatory cytokines like IL-4 and IL-10 in serum. nih.gov This demonstrates a direct immunomodulatory effect, shifting the cytokine balance towards an anti-inflammatory profile.

Antioxidant Properties

The connection between oxidative stress and various diseases has driven research into the antioxidant capabilities of many chemical classes, including piperazine derivatives. jrespharm.comnih.gov These compounds have been evaluated using various in vitro assays to determine their ability to scavenge free radicals and mitigate oxidative damage.

Potential in Other Therapeutic Areas

The structural features of this compound and its analogs make them candidates for interacting with various biological targets, suggesting their potential utility in a range of other therapeutic areas. ontosight.aicymitquimica.com

Antiviral Activity: In the search for new treatments for HIV, piperazine derivatives have been designed as C-C chemokine receptor type 5 (CCR5) antagonists, which can block viral entry into host cells. plos.orgsemanticscholar.org A derivative, 1-(4-cyanobenzyl)-4-(1-(4-isopropylphenyl)-1H-imidazol-2-yl)piperazine, was synthesized and evaluated in a CCR5-mediated fusion assay. However, this specific compound was found to be inactive at a concentration of 10 µM. plos.org This finding, though negative, provides valuable structure-activity relationship (SAR) information for the future design of piperazine-based CCR5 antagonists. plos.orgsemanticscholar.org

Neurological Applications: The piperazine scaffold is a well-known pharmacophore in drugs targeting the central nervous system (CNS). mdpi.com Derivatives of 1-(2-Cyanophenyl)piperazine, a closely related analog, have been investigated for potential antipsychotic and antidepressant activities. guidechem.comcymitquimica.com The structure is thought to interact with various brain receptors, potentially modulating neurotransmitter signaling pathways. guidechem.com

Antimicrobial and Antifungal Activities: The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. researchgate.net Piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties, with many showing significant activity against various strains. researchgate.net Research in this area has explored the activity of piperazine compounds against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. researchgate.net

Anticancer Potential: The piperazine nucleus is a component of several anticancer agents. researchgate.net Research has explored various piperazine derivatives for their ability to induce apoptosis in cancer cells and for their potential cytotoxic activity. researchgate.net

Anti-inflammatory and Analgesic Effects: A considerable amount of research has been reported on the anti-inflammatory and analgesic effects of compounds containing the piperazine moiety. mdpi.com These activities are often linked to the modulation of various signaling pathways involved in pain and inflammation.

| Potential Therapeutic Area | Specific Target/Activity | Derivative/Compound Mentioned | Key Findings | Reference |

|---|---|---|---|---|

| Antiviral (Anti-HIV) | CCR5-mediated fusion | 1-(4-cyanobenzyl)-4-(1-(4-isopropylphenyl)-1H-imidazol-2-yl)piperazine | Inactive in fusion assay at 10 µM. | plos.org |

| Neurological | Antipsychotic / Antidepressant | 1-(2-Cyanophenyl)piperazine | Studied for potential effects on brain receptors and neurotransmitters. | guidechem.comcymitquimica.com |

| Antimicrobial / Antifungal | General Activity | Substituted piperazine derivatives | Many synthesized compounds showed significant antimicrobial and antifungal properties. | researchgate.net |

| Anticancer | Cytotoxic Activity | Piperazine derivatives | Investigated for inducing apoptosis in cancer cells. | researchgate.net |

| Anti-inflammatory / Analgesic | General Activity | Piperazine derivatives | Piperazine moiety is present in compounds with reported analgesic and anti-inflammatory effects. | mdpi.com |

Molecular Mechanism of Action and Receptor/enzyme Target Engagement

Receptor Binding Affinities and Selectivity Profiling

While comprehensive receptor screening data for 1-(2-Cyanobenzyl)piperazine is not extensively detailed in publicly available literature, analysis of structurally similar compounds provides significant insight into its likely receptor engagement profile. Phenylpiperazine derivatives are a well-established class of compounds known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors. semanticscholar.orgnih.govmdpi.com

A close analog, A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]), which shares the core 1-(2-cyanophenyl)piperazine (B54650) moiety, has been studied in detail and demonstrates high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov Radioligand binding assays showed that this compound binds with high affinity to several human dopamine D4 receptor variants. nih.gov Its selectivity is noteworthy, showing significantly lower affinity for other dopamine receptor subtypes and serotonin (B10506) receptors. nih.gov This suggests that the 2-cyanophenylpiperazine scaffold is a key pharmacophore for potent D4 receptor interaction.

The N-phenylpiperazine structure is a recognized molecular element for binding to aminergic GPCRs. semanticscholar.org Generally, arylpiperazine derivatives also show varying affinities for α-adrenergic receptors. nih.govresearchgate.netnih.gov The specific binding profile of this compound itself requires further direct investigation, but the existing data from close analogs strongly point towards the dopamine D4 receptor as a primary target.

Table 1: Receptor Binding Affinities of a Close Analog, A-369508 Data presented for [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]

| Receptor | Binding Affinity (Kd, nM) | Selectivity Fold vs. D4.4 |

|---|---|---|

| Dopamine D4.2 | 1.7 | - |

| Dopamine D4.4 | 4.0 | - |

| Dopamine D4.7 | 1.2 | - |

| Dopamine D2L | >1600 | >400-fold |

| Serotonin 5-HT1A | >1400 | >350-fold |

Source: European Journal of Pharmacology, 2004. nih.gov

Enzyme Inhibition Studies

Research has identified this compound (as compound C505) as a potent inhibitor of several protein kinases that are critical for cancer cell proliferation and survival. e-century.us The inhibitory action is not directed at a single enzyme but rather demonstrates a multi-targeted profile, which contributes to its potent anticancer effects. The primary enzyme targets identified are key components of oncogenic signaling pathways.

Specifically, treatment of cancer cells with this compound leads to a significant reduction in the phosphorylation levels of key kinases, indicating direct or indirect inhibition of their catalytic activity. Studies have shown it effectively inhibits kinases within the PI3K/AKT and BCR-ABL pathways. e-century.us For instance, the phosphorylation of AKT, a crucial serine/threonine kinase, is severely reduced following treatment. e-century.us Similarly, the compound dramatically reduces both the total protein levels and the phosphorylated, active form of the BCR-ABL fusion kinase, a hallmark of chronic myeloid leukemia (CML). e-century.us The piperazine (B1678402) moiety is a common feature in many kinase inhibitors, including the well-known BCR-ABL inhibitor, Imatinib. e-century.usnih.gov

While studies on other piperazine derivatives have shown inhibitory activity against enzymes like topoisomerase II and monoamine oxidase (MAO), direct evidence linking this compound to these enzymes has not been established. nih.govnih.gov The current body of evidence points strongly towards its role as a multi-kinase inhibitor.

Cellular Pathway Modulation

The engagement of this compound with its target enzymes results in the significant modulation of multiple intracellular signaling pathways crucial for cancer cell growth and survival. e-century.usnih.gov Its mechanism of action is characterized by the simultaneous inhibition of several oncogenic pathways, leading to potent induction of apoptosis (programmed cell death). nih.gov

PI3K/AKT Pathway: This pathway is a central regulator of cell proliferation, growth, and survival and is often hyperactivated in cancer. nih.govnih.govtbzmed.ac.ir Treatment with this compound (C505) leads to a marked reduction in the phosphorylation of AKT (p-AKT). e-century.us This inhibition of AKT activation effectively shuts down downstream signaling that promotes cell survival and proliferation, thereby contributing to the compound's pro-apoptotic effects. e-century.us A slight reduction in the PI3K p85 subunit level was also observed. e-century.us

Src Family Kinases: Src family kinases are non-receptor tyrosine kinases that play a role in cell proliferation, differentiation, and survival. The compound significantly reduces the levels of total Src protein, indicating that inhibition of this pathway is another component of its anticancer mechanism. e-century.us

BCR-ABL Pathway: In cancer cells harboring the Philadelphia chromosome, such as the CML cell line K562, the BCR-ABL fusion protein drives uncontrolled cell proliferation. embopress.orgelifesciences.orgdrugbank.com this compound is highly effective in reducing the expression of the total BCR-ABL protein and completely eliminating its phosphorylated, active form. e-century.us This inhibition extends to downstream substrates of BCR-ABL, as evidenced by the reduced phosphorylation of STAT5 and CRKL. e-century.us The blockade of this critical leukemia-driving pathway is a major contributor to the compound's potent activity against CML cells. e-century.us

This multi-pathway inhibition culminates in the activation of the intrinsic apoptotic cascade. The compound's ability to potently induce caspase-dependent apoptosis has been confirmed in multiple cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar range. e-century.usnih.gov

Table 2: Effects of this compound (C505) on Cellular Signaling Pathways

| Pathway | Key Protein Modulated | Observed Effect |

|---|---|---|

| PI3K/AKT Pathway | Phosphorylated AKT (p-AKT) | Severely reduced |

| PI3K/p85 | Slightly reduced | |

| Src Family Kinases | Src | Significantly reduced |

| BCR-ABL Pathway | BCR-ABL | Total protein reduced |

| Phosphorylated BCR-ABL | Completely eliminated | |

| Phosphorylated STAT5 | Reduced | |

| Phosphorylated CRKL | Reduced |

Source: American Journal of Translational Research, 2013. e-century.us

Ligand-Target Interaction Dynamics

While specific crystallographic or NMR structural data detailing the binding mode of this compound to its targets are not currently available, insights can be drawn from molecular docking studies of similar arylpiperazine derivatives with their respective receptors and enzymes. researchgate.netjksus.orgpharmaceuticaljournal.net

The arylpiperazine scaffold typically engages in a combination of hydrophobic and polar interactions within the binding pocket of its target.

Hydrophobic Interactions: The phenyl ring of the benzyl (B1604629) group and the piperazine ring itself are capable of forming favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the target's binding site. researchgate.net In kinases, these interactions often occur within the ATP-binding pocket.

Polar Interactions: One of the nitrogen atoms of the piperazine ring is typically protonated at physiological pH. This positively charged nitrogen can form a crucial salt bridge or strong hydrogen bond with an acidic amino acid residue, such as aspartate or glutamate, which often serves as an anchoring point for the ligand. semanticscholar.org

Role of the Cyanobenzyl Group: The 2-cyano substituent on the benzyl ring introduces a unique feature. The nitrile group (C≡N) is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. This group could form specific hydrogen bonds with hydrogen bond donor residues (e.g., serine, threonine, or backbone N-H groups) within the target's active site, potentially enhancing binding affinity and conferring selectivity.

Molecular modeling of other phenylpiperazine derivatives with targets like dopaminergic and adrenergic receptors has shown that the N-phenylpiperazine subunit often occupies the orthosteric binding site, making contact with key serine, tryptophan, and phenylalanine residues. semanticscholar.orgresearchgate.net In the context of kinases like Abl, the piperazine moiety of inhibitors like Imatinib is known to form critical hydrogen bonds that stabilize the compound in the ATP binding cleft. nih.gov It is highly probable that this compound utilizes a similar binding paradigm, with its cyanobenzyl group exploring specific sub-pockets to optimize its interaction profile.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of piperazine (B1678402), molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. For instance, in the pursuit of novel anticancer agents, phenylpiperazine derivatives of 1,2-benzothiazine were designed and subjected to molecular docking studies to evaluate their interaction with the DNA-topoisomerase II (Topo II) complex and the minor groove of DNA nih.gov. These studies revealed that the designed compounds could form stable complexes with their intended targets, with some exhibiting cytotoxic activity comparable to the well-known anticancer drug doxorubicin (B1662922) nih.gov.

In a similar vein, piperazine derivatives have been investigated as potential inhibitors of the dCTPase enzyme, a target in cancer therapy. Molecular docking studies of piperazin-1-ylpyridazine derivatives identified compounds with high binding affinity, demonstrating interactions such as hydrogen bonds and π-π stacking with key residues in the active site of the dCTPase protein ijpsdronline.com. For example, the compound N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine exhibited a high binding affinity, forming two hydrogen bonds with Gln82 and Glu78 residues ijpsdronline.com.

Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their potential to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancer cells nih.gov. Molecular docking simulations were employed to predict the binding affinity of these compounds to the CAIX protein, indicating their potential as candidates for cancer theranostics nih.gov. The insights gained from these docking studies are crucial for the rational design and optimization of new piperazine-based therapeutic agents.

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Compound Class | Target Protein | Key Interactions | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II | Hydrogen bonds with Asp residues, minor groove binding | nih.gov |

| Piperazin-1-ylpyridazine derivatives | dCTPase | Hydrogen bonds with Gln82 and Glu78, π-π stacking with Arg109 | ijpsdronline.com |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Binding to the active site | nih.gov |

| Piperidine (B6355638)/piperazine-based compounds | Sigma-1 Receptor (S1R) | Interaction with crucial amino acid residues | nih.govrsc.orgnih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes. For piperazine derivatives, MD simulations have been employed to gain a deeper understanding of their interactions with biological targets and to assess the stability of the docked poses obtained from molecular docking.

In a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting CAIX, MD simulations were performed on the top-ranked complexes for 100 nanoseconds nih.gov. The simulations helped in evaluating the structural stability of the ligand-receptor pairs by analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) nih.gov. Similarly, MD simulations of piperidine/piperazine-based compounds in complex with the Sigma-1 Receptor (S1R) were conducted to evaluate the stability and frequency of interactions nih.govrsc.org. These simulations corroborated the binding modes observed in docking studies and highlighted the crucial amino acid residues involved in the interaction nih.govrsc.orgnih.gov.

Furthermore, MD simulations have been utilized to investigate the conformational landscape of piperazine analogs. A study on piperazine and piperidine analogs of GBR12909 employed random search conformational analysis to explore the effect of solvent on the potential energy surface njit.edu. The results indicated that for the simple implicit solvent model used, solvation did not significantly alter the location of conformational minima njit.edu. Such conformational analyses are vital for understanding the bioactive conformations of flexible molecules like 1-(2-Cyanobenzyl)piperazine.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Piperazine Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time. | Indicates the stability of the complex; lower, stable RMSD values suggest a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of individual amino acid residues from their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies key interactions that contribute to the binding affinity and specificity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on piperazine and keto piperazine derivatives to predict their inhibitory activity against various enzymes. For instance, a QSAR model was developed for a series of piperazine and keto piperazine derivatives as renin inhibitors, a key target in the management of hypertension openpharmaceuticalsciencesjournal.com. The developed model showed a good correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating its predictive power openpharmaceuticalsciencesjournal.com. The model suggested that constitutional descriptors such as Sv, nDB, and nO play a crucial role in the binding of these ligands to the renin enzyme openpharmaceuticalsciencesjournal.com.

In another study, a six-parameter QSAR model was developed for a dataset of molecules screened for their agonist potential for the Prostaglandin E2 (PGE2) receptor 2 subtype (EP2) tiu.edu.iq. This model also demonstrated good statistical validation and provided insights into the structural features responsible for the agonistic potency of these molecules tiu.edu.iq. These QSAR studies highlight the importance of specific structural and physicochemical properties in determining the biological activity of piperazine-containing compounds and can inform the design of novel derivatives of this compound with desired activities.

Table 3: Statistical Parameters from a QSAR Study on Piperazine and Keto Piperazine Derivatives as Renin Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (R²) | 0.846 | A measure of how well the regression line represents the data. A value closer to 1 indicates a better fit. |

| Cross-validation Correlation Coefficient (Q²) | 0.818 | A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out). |

| Predicted R² (R² pred) | 0.821 | A measure of the predictive ability of the model on an external test set. |

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach significantly reduces the number of compounds that need to be screened experimentally, thus saving time and resources.

Ligand-based virtual screening is one of the primary methods employed. This approach uses the knowledge of known active ligands to identify other compounds in a database that have similar properties. For instance, a ligand-based virtual screening was performed using benzimidazole (B57391) as a scaffold to identify potential inhibitors of triosephosphate isomerase from Trypanosoma cruzi, the parasite responsible for Chagas disease mdpi.com. The identified hits were then subjected to molecular docking to predict their binding modes mdpi.com.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. In this approach, a library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This methodology has been successfully applied to discover novel inhibitors for various targets. For example, in the pursuit of novel inhibitors for the estrogen receptor-alpha (ERα), virtual screening of compound libraries, including those with piperazine scaffolds, was carried out by docking them against the receptor researchgate.net. This led to the identification of compounds with better binding affinities than the known drug tamoxifen (B1202) researchgate.net. Such virtual screening campaigns are powerful tools for the discovery of new ligands and can be applied to identify novel interacting partners for this compound or to discover new molecules with similar activity profiles.

Future Perspectives and Therapeutic Development Pathways

Opportunities for Novel Drug Candidate Design and Optimization

The 1-(2-cyanobenzyl)piperazine scaffold offers significant opportunities for the design and optimization of new therapeutic agents. The process of transforming a promising initial compound, or "hit," into a viable drug candidate, known as lead optimization, is a critical phase in drug discovery. nih.govnih.govpatsnap.com This involves iterative cycles of designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.comaltasciences.com

A cornerstone of lead optimization is the analysis of Structure-Activity Relationships (SAR), which examines how modifications to a molecule's chemical structure affect its biological activity. patsnap.comnih.gov For this compound, SAR studies could involve systematic modifications at several key positions:

The Phenyl Ring: Altering the substituents on the benzyl (B1604629) group's phenyl ring can influence the compound's interaction with its biological target. Introducing different functional groups could enhance binding affinity and selectivity. mdpi.com

The Piperazine (B1678402) Ring: While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, modifications to the carbon atoms of the piperazine ring represent a significant opportunity to create novel chemical entities with improved properties. researchwithnj.commdpi.com

The Linker: The benzyl group acts as a linker between the cyanophenyl moiety and the piperazine ring. Adjusting its length or flexibility could optimize the spatial orientation of the pharmacophoric groups.

Computational methods are pivotal in modern lead optimization. patsnap.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict how structural changes to this compound might affect its activity, allowing for a more rational design of new derivatives. researchgate.netmdpi.com Furthermore, the strategy of molecular hybridization, which combines the this compound core with other known pharmacophores, could yield novel compounds with dual or enhanced activities. nih.gov

Potential for Repurposing and Analog Development in Unexplored Disease Areas

Drug repurposing, the strategy of identifying new therapeutic uses for existing compounds, has become an increasingly important part of the pharmaceutical industry. nih.gov The piperazine nucleus is a versatile scaffold found in drugs across a wide array of therapeutic classes. mdpi.comnih.gov This versatility suggests that this compound and its analogs could be valuable candidates for screening in new disease areas.

Analogs of arylpiperazines have been investigated for a multitude of conditions beyond their traditional use in central nervous system disorders. This broad bioactivity highlights the potential for developing derivatives of this compound for previously unexplored indications.

| Therapeutic Area | Examples of Investigated Piperazine Derivatives | Reference |

|---|---|---|

| Oncology | Arylpiperazine derivatives have shown cytotoxic effects against various cancer cell lines. Drugs like Imatinib contain the piperazine moiety. | researchwithnj.commdpi.commdpi.comnih.gov |

| Neurodegenerative Diseases | N,N'-disubstituted piperazine scaffolds have been designed as multi-target agents for Alzheimer's disease, showing effects on both amyloid and Tau pathologies. | nih.gov |

| Infectious Diseases | Pyrazinylpiperazine series have been optimized as antileishmanial agents. Piperazine is also a core component in antibiotics like Ciprofloxacin. | nih.govrsc.org |

| Inflammatory Diseases | Arylpiperazine pharmacophores have been incorporated into structures to enhance anti-inflammatory properties. | mdpi.com |

By leveraging the known biological activities of related piperazine compounds, researchers can strategically screen this compound and its newly synthesized analogs against targets implicated in these and other diseases, potentially accelerating the discovery of new treatments.

Challenges in Translational Research and Clinical Development

Despite the promise of the piperazine scaffold, the path from a promising laboratory compound to a clinically approved drug is fraught with challenges. Translational research for derivatives of this compound would likely encounter several common hurdles in drug development.

A primary challenge lies in chemical synthesis. While numerous methods exist for creating piperazine derivatives, the synthesis of complex, specifically substituted analogs can be difficult. mdpi.comnih.gov A significant issue is the lack of structural diversity in many compound libraries, which is largely due to the difficulty of functionalizing the carbon atoms of the piperazine ring. mdpi.comnih.gov The presence of the second nitrogen atom in the piperazine ring can complicate reactions that work well for other nitrogen-containing heterocycles like pyrrolidines and piperidines, often leading to side reactions or inhibition of catalytic systems. mdpi.comnih.govnih.gov These synthetic difficulties can impede the generation of a diverse set of analogs needed for thorough SAR studies and optimization.

Furthermore, achieving a suitable pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a major challenge. mdpi.comaltasciences.com Many drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity. altasciences.combohrium.com The development process for piperazine derivatives can also be hampered by practical issues such as low product yields, extended reaction times, and the formation of difficult-to-remove impurities, which can impact the scalability and cost-effectiveness of the synthesis. researchgate.net

Emerging Methodologies for Piperazine Research

Advances in chemical synthesis and research technology are providing new tools to overcome the challenges associated with piperazine drug development. These emerging methodologies can accelerate the design and optimization of novel candidates based on the this compound structure.

A key area of innovation is the development of novel synthetic methods for the direct C–H functionalization of the piperazine ring. researchwithnj.commdpi.comnih.gov These techniques allow for the direct attachment of substituents to the carbon backbone of the ring, opening up new avenues for creating structural diversity that were previously difficult to access. nih.govnsf.gov

| Methodology | Description | Reference |

|---|---|---|

| Photoredox Catalysis | Uses visible light to catalyze C-H arylation and vinylation under mild conditions, offering a "green" chemistry approach. | mdpi.comnih.gov |

| SnAP (Stannyl Amine Protocol) Reagents | A convergent method that enables the synthesis of diverse, carbon-functionalized piperazines from simple aldehydes. | mdpi.comnih.gov |

| Direct C–H Lithiation | Allows for the functionalization of N-Boc-protected piperazines, with potential for asymmetric synthesis to create specific stereoisomers. | mdpi.comnih.gov |

| Biocatalysis | The use of enzymes for selective C-H oxidation on related heterocyclic rings like piperidines suggests potential future applications for piperazine synthesis. | technologynetworks.com |

Alongside synthetic innovations, the increasing sophistication of computational chemistry provides powerful predictive tools. benthamdirect.com In silico techniques like molecular docking and QSAR modeling enable the rational design of new piperazine derivatives and help prioritize which compounds to synthesize, saving time and resources. patsnap.commdpi.com High-throughput screening (HTS) technologies also play a crucial role, allowing for the rapid evaluation of large libraries of compounds to identify new biological activities and starting points for drug discovery programs. mdpi.com

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1-(2-Cyanobenzyl)piperazine derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and click chemistry. For example:

Alkylation : React this compound with propargyl bromide in DMF using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

Triazole Formation : Use CuSO₄·5H₂O and sodium ascorbate in a DCM:H₂O (2:1) system for azide-alkyne cycloaddition. Extract with ethyl acetate and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Key Metrics: Yields >90% are achievable with strict stoichiometric control (1.2 equiv azide, 0.3 equiv CuSO₄) .

Q. Which analytical techniques are most reliable for characterizing this compound analogs?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.58–3.80 ppm for piperazine CH₂ groups) .

- LCMS : Confirm molecular ions (e.g., m/z 397.1685 for nitro-substituted triazoles) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and p-tolylpiperazine as an internal standard for quantification .

- Raman Microspectroscopy : Differentiate isomers via peak positions (e.g., 128 scans at 20 mW laser power) .

Q. How to assess the purity of synthesized derivatives?

- Methodological Answer :

- TLC : Use hexane:ethyl acetate (1:2) for reaction monitoring; Rf values vary by substituent polarity .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 60.60% calculated vs. 59.15% observed for 7b) .

- Melting Point : Sharp ranges (e.g., 161–170°C) indicate high crystallinity .

Advanced Research Questions

Q. How can molecular docking elucidate the anticancer mechanism of this compound derivatives?

- Methodological Answer :

Target Selection : Focus on kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2).

Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to cover active sites (e.g., 25 ų) .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, derivatives with nitro groups show stronger binding (ΔG < −8 kcal/mol) due to π-π stacking .

Data Contradiction Tip: If computational binding scores conflict with bioassay results, re-evaluate protonation states or solvent models .

Q. How to resolve discrepancies in spectroscopic data across synthetic batches?

- Methodological Answer :

- Scenario : Inconsistent ¹³C NMR signals for aromatic carbons.

- Root Cause Analysis :

Check for residual solvents (DCM, DMF) via ¹H NMR.

Re-crystallize to remove stereochemical impurities.

Use HSQC/HMBC to confirm connectivity .

- Preventive Measure : Standardize reaction conditions (e.g., strict temperature control at 25°C) .

Q. What strategies optimize structure-activity relationships (SAR) for piperazine-based anticancer agents?

- Methodological Answer :

Substituent Screening : Test electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyl position to enhance cytotoxicity .

Bioisosteric Replacement : Replace triazoles with tetrazoles or oxadiazoles to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.